molecular formula C11H13BrO3 B8154149 Methyl[3-(2-bromoethoxy)phenyl]acetate

Methyl[3-(2-bromoethoxy)phenyl]acetate

Cat. No.: B8154149
M. Wt: 273.12 g/mol
InChI Key: NXVRDMADHUMBPI-UHFFFAOYSA-N
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Description

Methyl[3-(2-bromoethoxy)phenyl]acetate: is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl[3-(2-bromoethoxy)phenyl]acetate typically begins with commercially available starting materials such as 3-hydroxyphenylacetic acid and 2-bromoethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl[3-(2-bromoethoxy)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution: Products include various substituted phenylacetates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl[3-(2-bromoethoxy)phenyl]acetate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound may be used in the development of new drugs due to its potential biological activity.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[3-(2-bromoethoxy)phenyl]acetate depends on its specific application. In general, the compound may interact with biological targets through its functional groups, leading to various biochemical effects. The bromine atom and ester group are likely involved in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Methyl[3-(2-chloroethoxy)phenyl]acetate
  • Methyl[3-(2-fluoroethoxy)phenyl]acetate
  • Methyl[3-(2-iodoethoxy)phenyl]acetate

Comparison:

  • Reactivity: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the reactivity and chemical properties of these compounds.
  • Biological Activity: The biological activity may vary depending on the halogen atom, influencing the compound’s potential applications in medicine and industry.

Properties

IUPAC Name

methyl 2-[3-(2-bromoethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRDMADHUMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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